LFA-1 Antagonist Scaffold: 1,4-Diazepan-2-one Enables Nanomolar IC50 Activity Unattainable with Homopiperazine
Derivatives built on the 1,4-diazepan-2-one scaffold demonstrate high-affinity antagonism of the LFA-1/ICAM-1 interaction, a property absent in the carbonyl-lacking homopiperazine (1,4-diazepane) core. Optimization of a scaffold-based combinatorial library yielded compounds 18d and 18e with IC50 values of 110 nM and 70 nM, respectively, in LFA-1/ICAM-1 binding assays [1]. In contrast, homopiperazine lacks the requisite lactam carbonyl hydrogen-bond acceptor motif, rendering it ineffective as a starting scaffold for LFA-1 antagonist development without introducing the carbonyl via de novo synthesis of the 1,4-diazepan-2-one ring [2].
| Evidence Dimension | LFA-1/ICAM-1 binding inhibition |
|---|---|
| Target Compound Data | Compound 18d: IC50 = 110 nM; Compound 18e: IC50 = 70 nM (1,4-diazepan-2-one derivatives) |
| Comparator Or Baseline | Homopiperazine (1,4-diazepane): No measurable LFA-1 antagonism reported |
| Quantified Difference | Nanomolar activity vs. inactive scaffold |
| Conditions | LFA-1/ICAM-1 in vitro binding assay; scaffold-based combinatorial library optimization |
Why This Matters
Selection of the 1,4-diazepan-2-one core over homopiperazine is mandatory for LFA-1 antagonist programs, as the lactam carbonyl is structurally required for ICAM-1 binding site complementarity.
- [1] Design, synthesis, and biological evaluation of 1,4-diazepane-2-ones as novel LFA-1 antagonists from a scaffold-based combinatorial library. Bioorganic & Medicinal Chemistry Letters. 2003;13(3). PMID:12565959. View Source
- [2] Oberhauser B, Scholz D. Pharmaceutically Active Diazepanes. US Patent Application US20080300237A1. 2008. View Source
